

Topic: Analytical Methods for the Quantification of 4-Piperidinyll Propanoate Hydrochloride

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Compound of Interest

Compound Name: 4-Piperidinyll propanoate
hydrochloride

CAS No.: 219859-83-3

Cat. No.: B1443299

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details robust analytical methodologies for the accurate quantification of **4-Piperidinyll propanoate hydrochloride**, a key intermediate or active pharmaceutical ingredient (API). Recognizing that a single analytical technique is rarely sufficient for all stages of drug development, this document provides detailed protocols for three orthogonal methods: High-Performance Liquid Chromatography (HPLC) for versatile purity and assay determination, Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive impurity profiling, and Non-Aqueous Potentiometric Titration for absolute quantification of bulk material. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability. All methods are designed to be self-validating in accordance with International Council for Harmonisation (ICH) guidelines.^{[1][2][3]}

Introduction: The Analytical Imperative

4-Piperidinyl propanoate hydrochloride is a heterocyclic compound whose precise quantification is critical for ensuring product quality, safety, and efficacy in pharmaceutical applications. The presence of a basic nitrogen atom (in the piperidine ring), an ester functional group, and its formulation as a hydrochloride salt dictates the selection of appropriate analytical strategies. This guide moves beyond a simple listing of steps to provide a foundational understanding of why specific methods are chosen, empowering researchers to adapt and troubleshoot effectively. The validation of these analytical procedures is paramount, as it provides documented evidence that the method is suitable for its intended purpose.[4][5][6]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle & Rationale:

RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolution, reproducibility, and adaptability. For **4-Piperidinyl propanoate hydrochloride**, a challenge arises from its lack of a strong UV chromophore. To overcome this, we propose a method using a universal detector, the Charged Aerosol Detector (CAD), which provides a near-uniform response for non-volatile analytes, independent of their optical properties.[7] This approach avoids chemical derivatization, simplifying sample preparation. The method is designed to separate the main analyte from potential precursors, degradation products, and other impurities.

Experimental Protocol: HPLC-CAD

- Instrumentation:
 - HPLC system with a binary pump, autosampler, column thermostat, and a Charged Aerosol Detector.
- Reagents and Materials:
 - Acetonitrile (HPLC grade)
 - Ammonium Acetate (ACS grade)
 - Glacial Acetic Acid (ACS grade)

- **4-Piperidinyl propanoate hydrochloride** reference standard
- Water (HPLC grade, 18.2 MΩ·cm)
- Chromatographic Conditions:
 - Column: C18 column, 250 mm x 4.6 mm, 5 μm particle size.
 - Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Acetic Acid.
 - Mobile Phase B: Acetonitrile.
 - Gradient Program:
 - 0-5 min: 10% B
 - 5-20 min: 10% to 70% B
 - 20-25 min: 70% B
 - 25.1-30 min: 10% B (re-equilibration)
 - Flow Rate: 1.0 mL/min.[8]
 - Column Temperature: 30°C.[8]
 - Injection Volume: 10 μL.
 - CAD Settings: Evaporation temperature 35°C, Nitrogen gas pressure 35 psi.
- Sample and Standard Preparation:
 - Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
 - Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 μg/mL) by diluting the stock solution with Mobile Phase A.

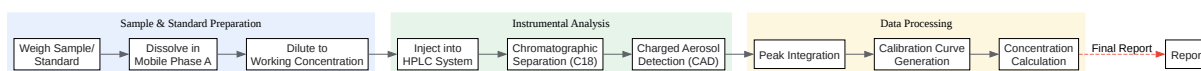
- Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve in Mobile Phase A to achieve a final concentration within the calibration range (e.g., 250 µg/mL).

Data Presentation: HPLC Method Validation Parameters

The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[\[1\]](#)[\[2\]](#)[\[9\]](#)

Parameter	Test Procedure	Acceptance Criteria
Specificity	Analyze blank, placebo (if applicable), and spiked samples.	No interference at the retention time of the analyte. Peak purity must pass.
Linearity	Analyze 5-6 concentrations across the range. Plot peak area vs. concentration.	Correlation coefficient (r^2) \geq 0.999. [10]
Accuracy	Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%).	Mean recovery between 98.0% and 102.0%.
Precision	Repeatability (n=6 at 100% concentration) and Intermediate Precision (different day/analyst).	Relative Standard Deviation (RSD) \leq 2.0%.
Limit of Quantitation (LOQ)	Signal-to-Noise ratio of 10:1 or determined from linearity plot.	RSD at this concentration should be acceptable (e.g., \leq 10%).

Visualization: HPLC Workflow



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Caption: HPLC-CAD workflow for quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale:

GC-MS provides exceptional specificity and sensitivity, making it ideal for identifying and quantifying trace-level impurities or for orthogonal confirmation of the primary assay.[11][12] Since **4-Piperidinyl propanoate hydrochloride** is a salt and not sufficiently volatile for GC analysis, a sample preparation step is mandatory. The protocol involves converting the salt to its free base form using a liquid-liquid extraction (LLE) under basic conditions. The free base is volatile and thermally stable, making it suitable for GC analysis. Mass spectrometry provides definitive identification based on the compound's mass spectrum and fragmentation pattern.

Experimental Protocol: GC-MS

- Instrumentation:
 - GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
- Reagents and Materials:
 - Ethyl Acetate (GC grade)
 - Sodium Hydroxide solution (1 M)
 - Sodium Sulfate (anhydrous, ACS grade)

- **4-Piperidinyl propanoate hydrochloride** reference standard
- Internal Standard (IS), e.g., Diphenylamine (or another suitable non-interfering compound).
- Sample Preparation (LLE):
 - Accurately weigh sample/standard into a vial to prepare an aqueous solution (e.g., 1 mg/mL in water).
 - Add a known amount of Internal Standard stock solution.
 - Add 1 M Sodium Hydroxide solution dropwise until the pH is >10.
 - Add an equal volume of Ethyl Acetate, cap the vial, and vortex for 2 minutes.
 - Centrifuge to separate the layers.
 - Carefully transfer the upper organic layer (Ethyl Acetate) to a clean vial containing a small amount of anhydrous Sodium Sulfate to remove residual water.
 - Transfer the dried organic extract to an autosampler vial for injection.
- Chromatographic and Spectrometric Conditions:
 - Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 μ m film thickness).
 - Injector Temperature: 250°C.
 - Injection Mode: Split (e.g., 20:1).
 - Carrier Gas: Helium, constant flow at 1.2 mL/min.
 - Oven Program:
 - Initial: 100°C, hold for 1 min.
 - Ramp: 15°C/min to 280°C.

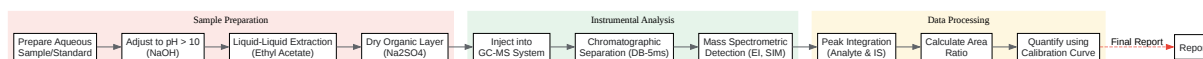
- Hold: 5 min at 280°C.
- MS Transfer Line Temp: 280°C.
- Ion Source Temp: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification using characteristic ions of the analyte and IS. A full scan can be used for initial identification.

Data Presentation: GC-MS Method Validation

Parameters

Parameter	Test Procedure	Acceptance Criteria
Specificity	Analyze blank matrix and potential impurities.	No interfering peaks at the retention times of the analyte and IS on the selected ion chromatograms.
Linearity	Prepare calibration standards and process via LLE. Plot the peak area ratio (Analyte/IS) vs. concentration.	Correlation coefficient (r^2) \geq 0.995.
Accuracy	Spike blank matrix at 3 concentration levels and perform the full LLE procedure.	Mean recovery between 95.0% and 105.0%.
Precision	Repeatability (n=6) and Intermediate Precision on different days.	RSD \leq 5.0% for trace analysis, \leq 2.0% for assay.
Limit of Quantitation (LOQ)	Determine the lowest concentration on the calibration curve that meets accuracy and precision criteria.	S/N \geq 10. Accuracy and precision criteria must be met. [13]

Visualization: GC-MS Workflow



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Caption: GC-MS workflow including LLE sample preparation.

Method 3: Non-Aqueous Potentiometric Titration

Principle & Rationale:

For the direct assay of the bulk **4-Piperidinyl propanoate hydrochloride** drug substance, non-aqueous titration is a highly accurate and precise absolute method. The basic piperidine nitrogen can be titrated, but not in water where the leveling effect would prevent a sharp endpoint.^[14] By using a non-aqueous acidic solvent like glacial acetic acid, the basicity of the piperidine nitrogen is enhanced. A strong acid titrant, such as perchloric acid in acetic acid, is used.

A critical consideration for hydrochloride salts is the interference from the chloride ion, which can react with the titrant. This is elegantly overcome by adding mercuric acetate.^[15] The mercuric acetate complexes with the chloride ions, replacing them with acetate ions, which are weakly basic and do not interfere with the titration of the analyte.^[15] The endpoint is determined potentiometrically, providing a more objective result than colorimetric indicators.

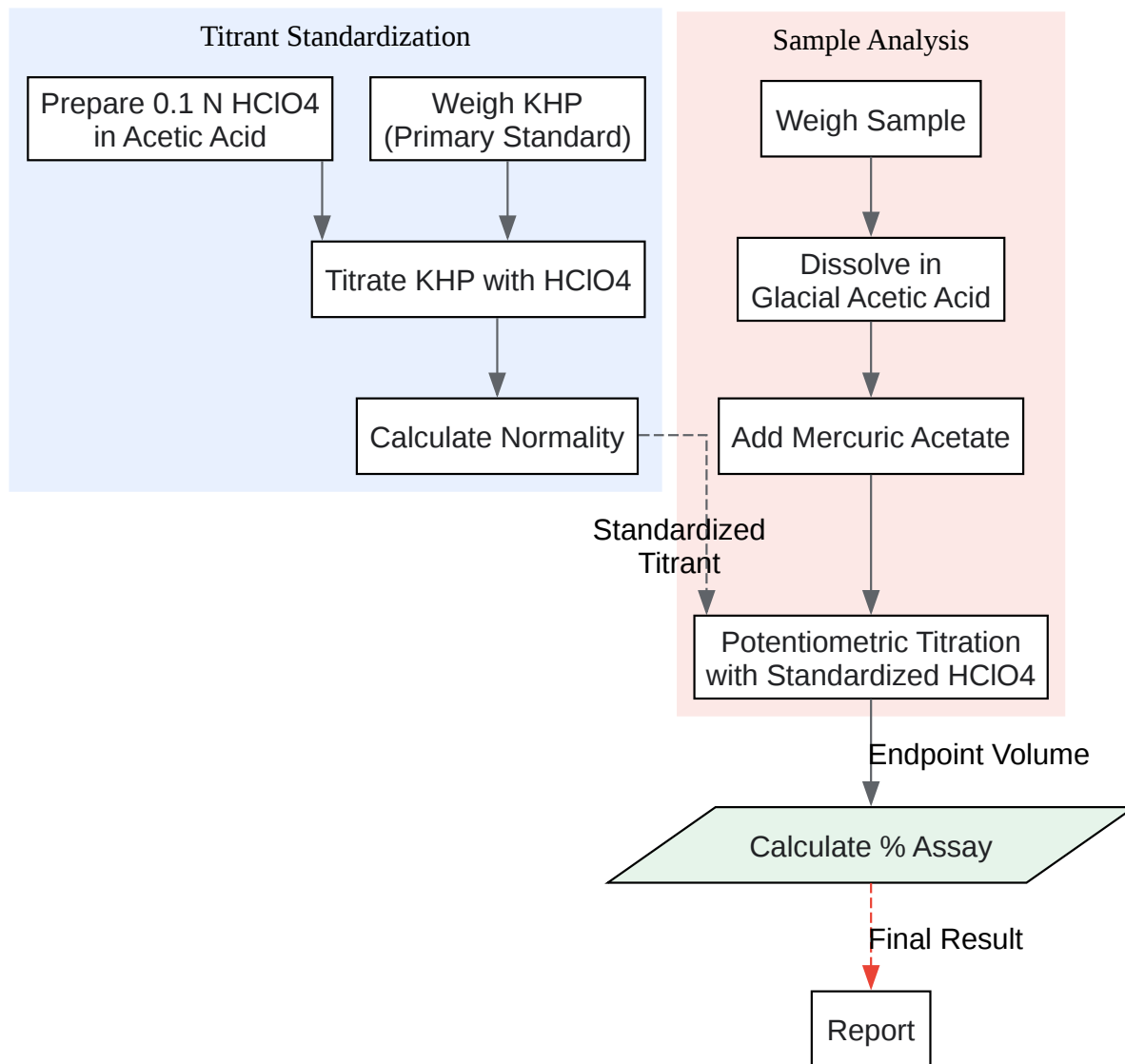
Experimental Protocol: Titration

- Instrumentation:
 - Automatic potentiometric titrator with a combination glass pH electrode (or separate glass and reference electrodes suitable for non-aqueous media).
 - Analytical balance (0.1 mg readability).

- Reagents and Materials:
 - Glacial Acetic Acid (ACS grade)
 - Perchloric Acid (70%, ACS grade)
 - Acetic Anhydride (ACS grade)
 - Potassium Hydrogen Phthalate (KHP), primary standard
 - Mercuric Acetate solution (5% w/v in glacial acetic acid). (Caution: Highly Toxic)
- Titrant Preparation and Standardization (0.1 N Perchloric Acid):
 - Slowly add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid, followed by 20 mL of acetic anhydride (to react with excess water). Dilute to 1 L with glacial acetic acid and allow to stand for 24 hours.
 - Accurately weigh ~0.5 g of dried KHP into a flask. Dissolve in 50 mL of glacial acetic acid.
 - Titrate with the prepared 0.1 N perchloric acid solution potentiometrically. The endpoint is the point of maximum inflection in the titration curve.
 - Calculate the normality of the perchloric acid titrant.
- Sample Analysis:
 - Accurately weigh an amount of **4-Piperidinyl propanoate hydrochloride** equivalent to ~90% of the expected burette volume.
 - Dissolve the sample in 50 mL of glacial acetic acid.
 - Add 10 mL of the 5% mercuric acetate solution and stir for 1 minute.^[15]
 - Immerse the electrode(s) and titrate with the standardized 0.1 N perchloric acid to the potentiometric endpoint.

- Perform a blank titration using all reagents except the sample and subtract the blank volume from the sample titration volume.
- Calculation:
 - $\% \text{ Assay} = (V_{\text{sample}} - V_{\text{blank}}) * N_{\text{HClO}_4} * MW_{\text{analyte}} / (W_{\text{sample}} * 10)$
 - V = Volume in mL
 - N = Normality of Perchloric Acid
 - MW = Molecular Weight of Analyte
 - W = Weight of sample in mg

Visualization: Titration Workflow



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Caption: Workflow for non-aqueous potentiometric titration.

Method Comparison and Application

Feature	HPLC-CAD	GC-MS	Non-Aqueous Titration
Principle	Chromatographic Separation	Chromatographic Separation	Chemical Reaction
Specificity	High (Separation)	Very High (Separation + Mass)	Moderate (Titrates all basic species)
Sensitivity	High (ng level)	Very High (pg-fg level)	Low (mg level)
Primary Use	Purity, Assay, Stability	Impurity Identification, Trace Analysis	Bulk Drug Substance Assay
Throughput	Moderate	Low to Moderate	High
Sample Prep	Simple Dissolution	Complex (LLE)	Simple Dissolution
Validation	Full ICH validation required.	Full ICH validation required.	Validation of accuracy & precision required.

Conclusion

The successful quantification of **4-Piperidinyl propanoate hydrochloride** relies on the selection of an analytical method appropriate for the intended purpose. The HPLC-CAD method offers a robust and universal approach for routine quality control, including purity and assay testing. GC-MS provides unparalleled specificity and sensitivity for impurity profiling and structural elucidation. Finally, non-aqueous potentiometric titration serves as a definitive, high-accuracy method for the assay of the bulk drug substance. By understanding the principles and following the detailed protocols outlined in this guide, researchers can generate reliable and accurate data throughout the drug development lifecycle.

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